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Compound of Interest

Compound Name:
2-(Propan-2-yloxy)ethane-1-

sulfonamide

CAS No.: 1249786-86-4

Cat. No.: B1527944

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for the

compound 2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS No. 1249786-86-4).[1] As a

molecule of interest in medicinal chemistry and drug development, a thorough understanding of

its structural features through modern spectroscopic techniques is paramount. This document

is intended for researchers, scientists, and professionals in the field, offering a detailed

exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

While experimentally obtained spectra for this specific molecule are not publicly available within

the scope of this review, this guide leverages established principles of spectroscopic

interpretation and data from structurally related sulfonamides to provide a robust, predictive

analysis. This approach underscores the power of foundational scientific principles in

characterizing novel chemical entities.
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2-(Propan-2-yloxy)ethane-1-sulfonamide possesses a unique combination of functional

groups: a primary sulfonamide, an ether linkage, and an isopropyl group. Each of these

moieties will give rise to characteristic signals in their respective spectroscopic analyses.

Molecular Formula: C₅H₁₃NO₃S Molecular Weight: 167.23 g/mol [1]

Caption: Molecular structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Based on the structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide, we

can predict the following ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton

environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and

functional groups.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 4.8 - 5.2 Broad Singlet 2H -SO₂NH₂

Protons on

nitrogen often

appear as a

broad signal due

to quadrupole

broadening and

exchange.

~ 3.8 - 4.0 Triplet 2H
-O-CH₂-CH₂-

SO₂-

Deshielded by

the adjacent

oxygen atom.

~ 3.6 - 3.8 Septet 1H -O-CH(CH₃)₂

The methine

proton is split by

the six equivalent

methyl protons.

~ 3.2 - 3.4 Triplet 2H
-O-CH₂-CH₂-

SO₂-

Deshielded by

the adjacent

sulfonyl group.

~ 1.2 - 1.3 Doublet 6H -CH(CH₃)₂

The six

equivalent

methyl protons

are split by the

methine proton.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 70 - 72 -O-CH(CH₃)₂

The methine carbon of the

isopropyl group is attached to

oxygen.

~ 65 - 67 -O-CH₂-CH₂-SO₂-
The carbon atom adjacent to

the ether oxygen.

~ 53 - 55 -O-CH₂-CH₂-SO₂-

The carbon atom adjacent to

the electron-withdrawing

sulfonamide group.

~ 21 - 23 -CH(CH₃)₂
The two equivalent methyl

carbons of the isopropyl group.

Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring NMR spectra for a novel sulfonamide would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Propan-2-yloxy)ethane-1-
sulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

solvent is critical and should be based on the solubility of the compound.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise

ratio, the relaxation delay (D1), and the acquisition time.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon

signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY reveals
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proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon

atoms.
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Two Bands
N-H Stretch (primary

sulfonamide)

2980 - 2850 Medium to Strong C-H Stretch (aliphatic)

1350 - 1310 Strong
S=O Asymmetric Stretch

(sulfonamide)

1160 - 1120 Strong
S=O Symmetric Stretch

(sulfonamide)

1100 - 1000 Strong C-O Stretch (ether)

The presence of strong absorption bands in the regions of 3400-3200 cm⁻¹, 1350-1310 cm⁻¹,

and 1160-1120 cm⁻¹ would be highly indicative of the sulfonamide group.[2] The C-O

stretching of the ether would also be a prominent feature.
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Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common.[2] A small

amount of the compound is ground with dry potassium bromide and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat

sample.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet without the sample) is recorded first. Then, the sample is placed in the beam path, and

the sample spectrum is recorded. The instrument software automatically subtracts the

background to produce the final spectrum. The typical range for analysis is 4000-400 cm⁻¹.

[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is

expected to be observed.

[M+H]⁺: m/z 168.07 (calculated for C₅H₁₄NO₃S⁺)

[M+Na]⁺: m/z 190.05 (calculated for C₅H₁₃NNaO₃S⁺)

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced

Dissociation (CID) in tandem MS, fragmentation of the molecule would occur. The

fragmentation of sulfonamides is well-studied and can involve complex rearrangements.[4][5]

Predicted Fragmentation Pattern:

Loss of the isopropoxy group: [M - C₃H₇O]⁺
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Cleavage of the C-S bond: [C₂H₅O]⁺ and [SO₂NH₂]⁺ containing fragments.

Loss of SO₂: [M - SO₂]⁺

Formation of the base peak: Often, a stable fragment resulting from a rearrangement will

dominate the spectrum. For sulfonamides, this can be related to the amine-containing

portion of the molecule.

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: The sample is typically dissolved in a suitable solvent

(e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or

coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a

common technique for polar molecules like sulfonamides.[4]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, ion trap).

Tandem MS (MS/MS): For detailed structural information, tandem mass spectrometry can be

performed. The molecular ion is selected, fragmented, and the resulting fragment ions are

analyzed. This provides valuable information about the connectivity of the molecule.

Sample Introduction & Ionization Mass Analysis Data Output & Interpretation

Dissolve Sample Infuse into MS
(e.g., ESI)

Separate Ions
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Spectrum
Interpret Molecular Ion
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Click to download full resolution via product page

Caption: General workflow for mass spectrometric analysis.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for 2-(Propan-2-yloxy)ethane-1-sulfonamide. The expected NMR, IR, and

MS data are presented based on fundamental principles and comparison with related
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structures. The detailed experimental protocols described herein represent standard, validated

methods for the characterization of such small organic molecules. This guide serves as a

valuable resource for scientists working on the synthesis, identification, and application of this

and structurally similar compounds, providing a solid foundation for the interpretation of

experimentally acquired data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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